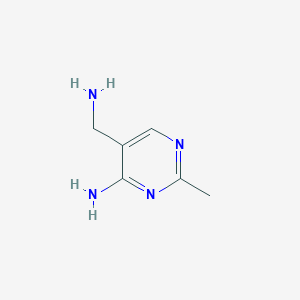
5-(Aminomethyl)-2-methylpyrimidin-4-amine
Cat. No. B011966
Key on ui cas rn:
101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04892948
Procedure details


An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)O.[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1>C(O)(C)C>[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.CC1=NC=C(C(=N1)N)CN
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=C(C(=N1)N)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04892948
Procedure details


An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)O.[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1>C(O)(C)C>[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.CC1=NC=C(C(=N1)N)CN
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=C(C(=N1)N)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
